molecular formula C13H22N2O2 B12891582 (2S)-N-Butyl-2-methyl-N-(4-methyl-1,3-oxazol-2-yl)butanamide CAS No. 57068-79-8

(2S)-N-Butyl-2-methyl-N-(4-methyl-1,3-oxazol-2-yl)butanamide

Cat. No.: B12891582
CAS No.: 57068-79-8
M. Wt: 238.33 g/mol
InChI Key: XSBXJNYUXNMUOK-JTQLQIEISA-N
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Description

(2S)-N-Butyl-2-methyl-N-(4-methyl-1,3-oxazol-2-yl)butanamide is a chiral amide derivative featuring a butanamide backbone substituted with a 4-methyl-1,3-oxazol-2-yl group and a butyl chain. Its stereochemistry at the C2 position (S-configuration) is critical for its biological interactions and physicochemical properties. The compound has been identified in metabolomic studies (HMDB0038024) and shares structural similarities with protease-targeting chimeras (PROTACs) and enzyme inhibitors .

Key structural attributes:

  • Oxazole ring: Imparts rigidity and influences electronic properties.
  • Butanamide chain: Modulates lipophilicity and metabolic stability.
  • Stereochemistry: The (2S)-configuration may enhance target binding specificity.

Properties

CAS No.

57068-79-8

Molecular Formula

C13H22N2O2

Molecular Weight

238.33 g/mol

IUPAC Name

(2S)-N-butyl-2-methyl-N-(4-methyl-1,3-oxazol-2-yl)butanamide

InChI

InChI=1S/C13H22N2O2/c1-5-7-8-15(12(16)10(3)6-2)13-14-11(4)9-17-13/h9-10H,5-8H2,1-4H3/t10-/m0/s1

InChI Key

XSBXJNYUXNMUOK-JTQLQIEISA-N

Isomeric SMILES

CCCCN(C1=NC(=CO1)C)C(=O)[C@@H](C)CC

Canonical SMILES

CCCCN(C1=NC(=CO1)C)C(=O)C(C)CC

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

(S)-N-Butyl-2-methyl-N-(4-methyloxazol-2-yl)butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Structural Comparison of Key Analogues
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Biological Relevance Source Citation
(2S)-N-Butyl-2-methyl-N-(4-methyl-1,3-oxazol-2-yl)butanamide Butanamide 4-Methyloxazole, (S)-2-methylbutyl 223.29 Metabolite, potential PROTAC
CPI098 (4-methyl-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one) Benzodiazepinone Methyl group, bicyclic framework 176.22 Enzyme inhibitor (commercial)
PROTAC Example (Thiazole-containing amide) Pyrrolidine-carboxamide 4-Methylthiazole, hydroxypyrrolidine ~550 (estimated) Targeted protein degradation
Pharmacopeial Butanamides (m, n, o) Complex butanamide derivatives Phenoxy, tetrahydropyrimidinyl groups 600–650 (estimated) Antiviral candidates

Key Research Findings and Comparative Analysis

A. Oxazole vs. Thiazole Derivatives
  • The target compound’s 4-methyl-1,3-oxazole ring distinguishes it from thiazole-containing analogs (e.g., Example 208 in ).
  • Thiazole-based PROTACs (e.g., Example 208) are reported to exhibit superior binding affinity for E3 ligases due to sulfur’s polarizability, whereas oxazole derivatives may prioritize solubility .
B. Butanamide Backbone vs. Benzodiazepinones
  • CPI098 (benzodiazepinone) lacks the amide linkage but shares a methyl-substituted heterocycle. Its bicyclic framework enhances rigidity, favoring enzyme inhibition (e.g., kinase or protease targets) over the flexible butanamide scaffold of the target compound .
C. Stereochemical Impact
  • The (2S)-configuration in the target compound contrasts with stereoisomers in pharmacopeial butanamides (e.g., compounds m, n, o in ). For instance, (2R,4R,5S)-configured analogs in show altered hydrogen-bonding capacity, affecting solubility and membrane permeability.
D. Chain Length and Substituents
  • The butanamide chain (C4) in the target compound provides greater lipophilicity than shorter-chain analogs (e.g., propanamide metabolites in ), which may influence tissue distribution and half-life.

Biological Activity

(2S)-N-Butyl-2-methyl-N-(4-methyl-1,3-oxazol-2-yl)butanamide, with the CAS number 106833-52-7, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for (2S)-N-Butyl-2-methyl-N-(4-methyl-1,3-oxazol-2-yl)butanamide is C13H22N2O2. The structure features a butanamide backbone with a butyl and a methyl group attached to the nitrogen atom, along with a 4-methyl-1,3-oxazole moiety.

Biological Activities

Research indicates that oxazole derivatives, including (2S)-N-butyl derivatives, exhibit a range of biological activities. Below are key findings related to the biological activity of this compound:

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of oxazole derivatives. For instance:

  • A review on oxazole derivatives reported that certain compounds demonstrated significant antibacterial activity against E. coli and Staphylococcus aureus, suggesting potential applications in treating bacterial infections .
CompoundActivity AgainstReference
13aE. coli
14bS. aureus

Anti-inflammatory Effects

Oxazole derivatives have also been studied for their anti-inflammatory properties. Compounds similar to (2S)-N-butyl have shown promise in reducing inflammation in various models, potentially through the inhibition of pro-inflammatory cytokines.

The mechanisms by which (2S)-N-butyl acts biologically are still under investigation. However, it is hypothesized that:

  • Enzyme Inhibition : The oxazole ring may interact with specific enzymes involved in inflammatory pathways.
  • Receptor Modulation : The compound may act on various receptors linked to pain and inflammation.

Case Studies

  • Antibacterial Screening : In a study assessing various oxazole derivatives, (2S)-N-butyl was tested alongside known antibiotics. The results indicated comparable efficacy against standard strains of bacteria .
  • Inflammation Model : In vivo studies demonstrated that treatment with (2S)-N-butyl significantly reduced edema in animal models subjected to inflammatory stimuli .

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